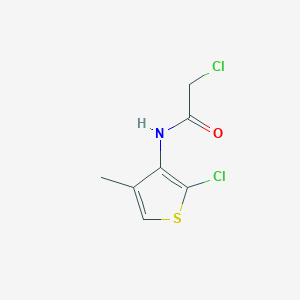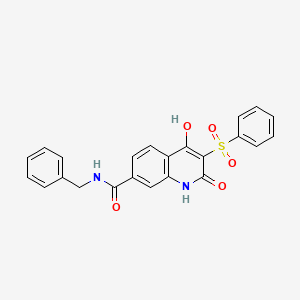
N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds are known for their pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly associated with various biological activities.
Synthesis Analysis
The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been investigated using DFT methods to understand the acid/base behavior and possible reaction paths . Additionally, the synthesis of 3-hydroxyquinolin-2-ones, which are structurally related to the compound of interest, has been achieved from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, providing insights into the reaction mechanisms and conditions that favor the formation of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction . These techniques are crucial for determining the precise molecular configuration and understanding the intramolecular interactions that may influence the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of 4-oxoquinoline derivatives has been explored in the context of their use as reagents for analytical test reactions for nitrite and nitrate anions. The synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines through azo coupling reactions is an example of the chemical transformations these compounds can undergo . Moreover, the structure-cytotoxic activity relationship study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides highlights the importance of substituent type and position in determining the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The bathochromic shift observed in the UV spectrum of certain isomers, attributed to strong intramolecular hydrogen bonding, is an example of how structural features can affect the optical properties of these compounds . The cytotoxic activity screening of various derivatives further emphasizes the role of molecular structure in determining the pharmacological properties of these compounds .
科学的研究の応用
Synthesis and Characterization
Study on the Regioselectivity of the N-ethylation Reaction :This study investigated the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting its importance in medicinal chemistry due to its association with antibacterial and antiviral activities. DFT methods were employed to explore the acid/base behavior and reaction paths, underscoring the compound's synthetic and biological versatility (Batalha et al., 2019).
Chemical Reactions and Biological Activities
Antiallergic Activity of Tetracyclic Derivatives :Research into the antiallergic activity of quinoline derivatives has shown that specific structural modifications, such as the incorporation of benzoyl and phenylsulfonyl substituents, can enhance their pharmacological efficacy. This study emphasizes the potential of structural optimization in developing effective antiallergic agents (Erickson et al., 1978).
Visible Light-promoted Synthesis :Another study explored the synthesis of heterocyclic derivatives under visible light, utilizing sulfonyl chlorides and showcasing innovative approaches to chemical synthesis that could be applied to the development of new pharmaceuticals (Liu et al., 2016).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMXCRCNQAABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

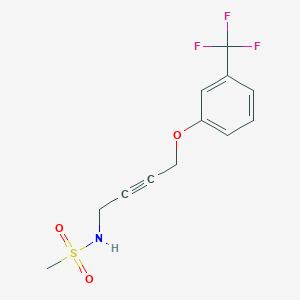
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
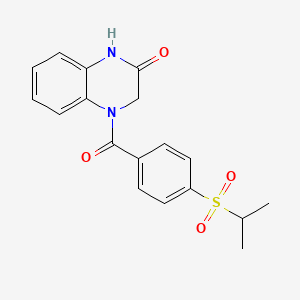
![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)
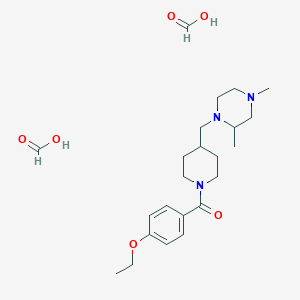
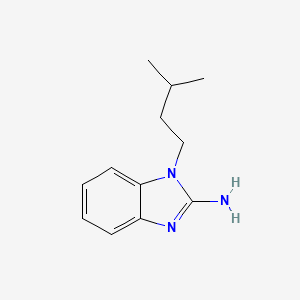
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)


